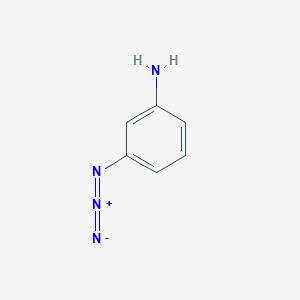

3-azidoaniline

説明

3-Azidoaniline (C₆H₆N₄) is an aromatic amine substituted with an azide (-N₃) group at the meta position. It is characterized as a yellow oil with an unpleasant odor, explodes upon heating, and is volatile with steam . The compound is highly soluble in ethanol and is synthesized by heating 3-azido-phenyloxamic acid with concentrated potassium hydroxide (KOH) . Its molecular weight is 163.14 g/mol, and it is primarily used as a precursor in click chemistry for synthesizing triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

特性

IUPAC Name |

3-azidoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-2-1-3-6(4-5)9-10-8/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSJPUEPXAOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

3-Azidoaniline can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with sodium azide in the presence of a copper catalyst. The reaction typically takes place in a mixture of ethanol and water at elevated temperatures . Another method involves the diazotization of 3-nitroaniline followed by reduction and subsequent azidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the potentially explosive azide compounds .

化学反応の分析

Types of Reactions

3-Azidoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Cycloaddition: Copper(I) iodide as a catalyst in the presence of alkynes.

Major Products

Substitution: Formation of azido-substituted compounds.

Reduction: Formation of 3-aminoaniline.

Cycloaddition: Formation of triazole derivatives.

科学的研究の応用

Chemical Applications

Synthesis of Heterocyclic Compounds

3-Azidoaniline serves as a precursor in the synthesis of various heterocyclic compounds. The azido group can undergo cycloaddition reactions, particularly with alkynes, to form stable triazole derivatives through "click chemistry" methods. This property is advantageous for creating complex molecular architectures used in pharmaceuticals and materials science.

Photo-reactive Polymers

The compound is utilized in the development of photo-reactive polymers. Due to its ability to undergo photochemical reactions upon UV exposure, this compound can be incorporated into polymer matrices to create materials that change properties when exposed to light.

Biological Applications

Protein Labeling and Tracking

In biological research, this compound is employed for the modification of biomolecules. Its azido group allows for covalent bonding with specific amino acids in proteins, making it useful for photoaffinity labeling. This technique enables researchers to study protein interactions and signal transduction pathways effectively.

Drug Development

The compound has been investigated for its potential in drug development, especially in synthesizing bioactive molecules that could target specific diseases, including cancer. Its ability to modify biomolecules enhances the efficacy of therapeutic agents by improving their specificity and reducing side effects .

Industrial Applications

Production of Fluorescent Materials

this compound is also used in industrial applications for producing fluorescent materials. The compound's derivatives can exhibit unique photochemical properties that are exploited in developing sensors and imaging agents .

Case Study 1: Click Chemistry Applications

A study highlighted the successful application of this compound in synthesizing triazole compounds via copper-catalyzed cycloaddition reactions. The optimization of reaction conditions demonstrated that using CuI as a catalyst significantly enhanced product yields .

Case Study 2: Antimicrobial Properties

Research on azidoaniline derivatives indicated their potential as antimicrobial agents. The photochemical properties of these compounds were leveraged to develop new formulations with enhanced efficacy against bacterial strains, showcasing their versatility beyond traditional applications .

作用機序

The mechanism of action of 3-azidoaniline primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amino group, allowing for further functionalization and incorporation into more complex molecules .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Anilines

(a) 3-Iodoaniline (C₆H₆IN)

- Structural Difference : Iodo (-I) substituent instead of azide (-N₃).

- Properties: Higher molecular weight (233.04 g/mol vs. 163.14 g/mol) due to iodine . Less reactive in cycloaddition reactions but participates in Suzuki-Miyaura cross-coupling. Non-explosive, unlike 3-azidoaniline .

(b) 3-Nonyl-N-(3-nonylphenyl)aniline (C₃₀H₄₇N)

Azide-Containing Analogues

(a) 3-Azidobenzonitrile (C₇H₄N₄)

- Structural Difference : Nitrile (-CN) group at the para position.

- Used in photoaffinity labeling, leveraging the azide’s photoreactivity .

(b) 3-Azido-2H-azirines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-azidoaniline, and how is its purity validated?

- Answer : this compound is synthesized via the alkaline hydrolysis of 3-azido-phenyloxamic acid using concentrated potassium hydroxide (KOH) under controlled heating . Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm aromatic proton environments and azide functional groups. Infrared (IR) spectroscopy further verifies the presence of the N₃ stretch (~2100 cm⁻¹). Mass spectrometry (MS) and elemental analysis are recommended for molecular weight confirmation and stoichiometric validation .

| Key Characterization Data |

|---|

| Molecular Formula: C₆H₆N₄ |

| Molecular Weight: 134.14 g/mol |

| IR (N₃ stretch): ~2100 cm⁻¹ |

| Solubility: Ethanol, ethyl alcohol |

Q. How does the solubility profile of this compound influence experimental design?

- Answer : this compound is highly soluble in alcohols (ethanol, methanol) but volatile under steam distillation conditions . This solubility necessitates alcohol-based reaction media for homogeneous mixing in coupling reactions. However, volatility requires closed systems to prevent loss during reflux or distillation. For aqueous-phase applications, co-solvents like dimethyl sulfoxide (DMSO) or acetonitrile are recommended to enhance stability.

Advanced Research Questions

Q. What methodologies mitigate thermal instability during reactions involving this compound?

- Answer : this compound decomposes explosively upon heating, requiring strict temperature control (<50°C) . Methodologies include:

- Low-Temperature Techniques : Use ice baths or cryogenic reactors for azide coupling (e.g., Staudinger reactions).

- Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress oxidative decomposition.

- Real-Time Monitoring : Employ differential scanning calorimetry (DSC) to detect exothermic events.

- Alternative Azide Sources : Substitute with stabilized azide reagents (e.g., polymer-supported azides) for high-temperature applications.

Q. How can researchers resolve contradictions in reported stability data for this compound?

- Answer : Discrepancies in stability studies often arise from variations in solvent polarity, trace impurities, or exposure to light/moisture. To resolve contradictions:

Controlled Replication : Reproduce experiments under standardized conditions (e.g., anhydrous solvents, inert gas).

Analytical Cross-Validation : Use tandem techniques (e.g., HPLC-MS, TGA-FTIR) to correlate decomposition products with thermal/oxidative pathways .

Computational Modeling : Apply density functional theory (DFT) to predict decomposition energetics and identify critical stability thresholds .

Q. What advanced analytical methods characterize this compound decomposition products?

- Answer : Decomposition pathways (e.g., cyclization to benzotriazoles or nitrogen release) are analyzed via:

- GC-MS : Identifies volatile byproducts like NH₃ or N₂ .

- HPLC-UV/HRMS : Detects non-volatile aromatic intermediates.

- X-ray Crystallography : Resolves crystalline byproduct structures.

- In Situ Spectroscopy : Raman or IR monitors real-time azide degradation .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in academic labs?

- Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields.

- Ventilation : Use fume hoods for all procedures to avoid inhaling toxic vapors.

- Storage : Store in amber glass at 2–8°C, away from metals or reducing agents .

- Emergency Protocols : Neutralize spills with cold 10% sodium bicarbonate and evacuate if decomposition occurs .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。